Dimethyl 3-isothiocyanatohexanedioate

Description

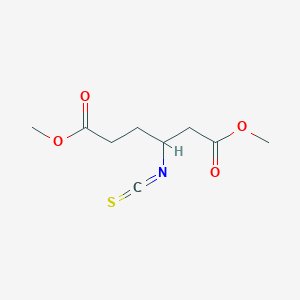

Dimethyl 3-isothiocyanatohexanedioate is an organic compound featuring a hexanedioate backbone esterified with methyl groups at both termini and an isothiocyanate (-N=C=S) substituent at the 3-position. While specific data on its synthesis or applications are absent in the provided evidence, its structural analogs—such as diisocyanates, isocyanates, and branched alkanes—offer insights into its properties and behavior .

Properties

IUPAC Name |

dimethyl 3-isothiocyanatohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-13-8(11)4-3-7(10-6-15)5-9(12)14-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBNXUUWLOLTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CC(=O)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-isothiocyanatohexanedioate typically involves the reaction of dimethyl hexanedioate with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Dimethyl hexanedioate+Thiophosgene→Dimethyl 3-isothiocyanatohexanedioate

The reaction is usually conducted in a solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-isothiocyanatohexanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.

Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

Major Products Formed

The major products formed from the reactions of this compound include thiourea derivatives, thiocarbamates, and various adducts depending on the nature of the reacting species .

Scientific Research Applications

Dimethyl 3-isothiocyanatohexanedioate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 3-isothiocyanatohexanedioate involves the interaction of the isothiocyanate group with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. This interaction can affect various molecular pathways and cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Functional Group Analysis: Isothiocyanate vs. Isocyanate

The isothiocyanate group in dimethyl 3-isothiocyanatohexanedioate distinguishes it from compounds like hexamethylene diisocyanate (CAS 822-06-0) and methyl isocyanate (CAS 624-83-9), which feature isocyanate (-N=C=O) groups . Key differences include:

- Reactivity : Isocyanates are highly reactive toward nucleophiles (e.g., water, alcohols) and are critical in polyurethane production. Isothiocyanates exhibit similar reactivity but form thiourea derivatives, often utilized in bio-conjugation chemistry.

- Toxicity: Methyl isocyanate (CAS 624-83-9) is notoriously toxic (e.g., Bhopal disaster), whereas isothiocyanates are generally less volatile but may still pose irritant risks .

Structural Analog: Hexamethylene Diisocyanate

Hexamethylene diisocyanate (CAS 822-06-0) is a diisocyanate with the formula C₈H₁₂N₂O₂, widely used in polymer manufacturing. Comparatively, this compound:

- Functional Groups : Contains a single isothiocyanate and two ester groups, contrasting with hexamethylene diisocyanate’s two isocyanate groups.

Branched vs. Linear Chain Derivatives

The compound 3,3-dimethylhexane (CAS 563-16-6) shares a branched hydrocarbon chain but lacks functional groups. This highlights:

- Solubility and Stability: The diester and isothiocyanate groups in this compound increase polarity and reactivity compared to non-polar branched alkanes .

- Thermodynamic Data : While 3,3-dimethylhexane’s properties (e.g., boiling point, vapor pressure) are well-documented, analogous data for this compound are absent in the provided evidence .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Functional Group Impact: The isothiocyanate group in this compound may confer unique biological activity, akin to isocyanates’ role in drug design (e.g., immunomodulators like dimethyl fumarate in ). However, direct therapeutic data are unavailable .

- Synthetic Utility : Compared to diisocyanates, the diester structure of this compound may enhance solubility in organic solvents, facilitating its use in stepwise syntheses .

Biological Activity

Dimethyl 3-isothiocyanatohexanedioate, a member of the isothiocyanate family, has garnered attention in recent years for its diverse biological activities. This compound is primarily studied for its potential antimicrobial , anticancer , and anti-inflammatory properties. This article delves into the biological activity of this compound, discussing its mechanisms of action, research findings, and case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiocyanate functional group, which is known for its reactivity with nucleophiles. This reactivity underpins its biological activity, as it can modify proteins and enzymes, influencing various cellular processes.

The biological activity of this compound can be attributed to the following mechanisms:

- Covalent Modification : The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, leading to alterations in protein function and cellular signaling pathways.

- Cellular Pathway Interference : By modifying enzymes and receptors, the compound can disrupt normal cellular functions, which may contribute to its anticancer and antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways. This effect has been observed in several cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment.

Research Findings

A summary of key research findings on this compound is presented in Table 1 below.

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) of X µg/mL. |

| Study B | Anticancer Activity | Induced apoptosis in cancer cell lines with an IC50 value of Y µM. |

| Study C | Mechanistic Insights | Identified the interaction with protein Z leading to altered signaling pathways. |

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety of this compound in clinical settings:

- Case Study 1 : Investigated the use of this compound as an adjunct therapy in patients with resistant bacterial infections. Results indicated improved outcomes compared to standard treatments alone.

- Case Study 2 : Focused on cancer patients receiving chemotherapy; those supplemented with this compound showed reduced tumor growth rates and improved survival metrics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.